molecular formula C21H19FN4O2S B2736585 N'-[(4-fluorophenyl)methyl]-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide CAS No. 899952-16-0

N'-[(4-fluorophenyl)methyl]-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide

Cat. No.: B2736585
CAS No.: 899952-16-0
M. Wt: 410.47
InChI Key: FQMPQADWQRMUCL-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-N’-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide is a complex organic compound that features a thieno[3,4-c]pyrazole core

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-N’-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide has several scientific research applications:

    Medicinal Chemistry: This compound may be explored for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: The compound’s properties could be useful in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: Researchers may investigate the compound’s interactions with biological systems to understand its potential biological activities.

Preparation Methods

The synthesis of N-[(4-fluorophenyl)methyl]-N’-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the thieno[3,4-c]pyrazole core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 4-fluorophenyl and 4-methylphenyl groups: These groups can be introduced via substitution reactions using reagents like 4-fluorobenzyl chloride and 4-methylbenzyl chloride.

    Oxamide formation: The final step involves the formation of the oxamide linkage, which can be achieved through amidation reactions.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

N-[(4-fluorophenyl)methyl]-N’-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-N’-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

N-[(4-fluorophenyl)methyl]-N’-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide can be compared with other similar compounds, such as:

The uniqueness of N-[(4-fluorophenyl)methyl]-N’-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide lies in its specific substitution pattern and the resulting properties, which can be tailored for specific applications.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N'-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O2S/c1-13-2-8-16(9-3-13)26-19(17-11-29-12-18(17)25-26)24-21(28)20(27)23-10-14-4-6-15(22)7-5-14/h2-9H,10-12H2,1H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQMPQADWQRMUCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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